3-chloro-4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
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Overview
Description
3-CHLORO-4-ETHOXY-N-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzene ring, an ethoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-ETHOXY-N-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-4-ETHOXY-N-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various derivatives with modified functional groups.
Scientific Research Applications
3-CHLORO-4-ETHOXY-N-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-ETHOXY-N-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and piperazine-containing molecules. Examples include:
- 3-CHLORO-4-(2-(4-ETHYLPIPERAZIN-1-YL)ETHOXY)PHENYL BORONIC ACID
- 3-CHLORO-4-(4-ETHYLPIPERAZIN-1-YL)ANILINE MONOHYDRATE
Uniqueness
What sets 3-CHLORO-4-ETHOXY-N-[2-(4-ETHYLPIPERAZIN-1-YL)-2-OXOETHYL]-N-METHYLBENZENE-1-SULFONAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C17H26ClN3O4S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H26ClN3O4S/c1-4-20-8-10-21(11-9-20)17(22)13-19(3)26(23,24)14-6-7-16(25-5-2)15(18)12-14/h6-7,12H,4-5,8-11,13H2,1-3H3 |
InChI Key |
VRVBHKOUJCEDED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
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